molecular formula C32H50O8S B1201756 Integracide A

Integracide A

Cat. No.: B1201756
M. Wt: 594.8 g/mol
InChI Key: BGABDSBXSCYPTK-PGHPLGCHSA-N
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Description

Integracide A: is a tetracyclic triterpenoid that has garnered attention due to its potential bioactivity. It was isolated from Mentha longifolia-associated Fusarium sp. (FS No. MAR2014) . Triterpenoids are natural products with diverse biological functions, and integracides represent a unique class within this group.

Preparation Methods

The synthetic routes and reaction conditions for producing Integracide A have not been explicitly reported in the available literature. it was isolated from a fungal source, suggesting that it is biosynthesized by the producing organism. Industrial-scale production methods remain to be explored.

Chemical Reactions Analysis

Integracide A likely undergoes various chemical reactions. While specific details are lacking, we can infer that it interacts with other molecules through processes such as oxidation, reduction, and substitution. Common reagents and conditions for these reactions are yet to be elucidated. The major products formed from these transformations remain a subject of investigation.

Scientific Research Applications

Integracide A’s applications span multiple scientific fields:

    Chemistry: Researchers may explore its reactivity, structural modifications, and potential as a scaffold for drug development.

    Biology: Investigating its effects on cellular processes, enzymatic pathways, and gene expression.

    Medicine: Assessing its anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Considering its use in natural product-based drug discovery.

Mechanism of Action

The precise mechanism by which Integracide A exerts its effects remains an active area of study. It likely interacts with specific molecular targets, affecting cellular signaling pathways. Further research is needed to unravel its mode of action.

Comparison with Similar Compounds

Integracide A’s uniqueness lies in its tetracyclic structure. While no direct analogs have been reported, it’s essential to compare it with related triterpenoids. Similar compounds include integracides B, F, G, H, J, and L . These compounds may share structural features or bioactivities, but this compound’s distinct properties set it apart.

Properties

Molecular Formula

C32H50O8S

Molecular Weight

594.8 g/mol

IUPAC Name

[(2R,3R,5R,10S,11R,12R,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C32H50O8S/c1-17(2)18(3)10-11-19(4)22-13-14-23-21-12-15-25-30(6,7)28(40-41(36,37)38)24(34)16-31(25,8)26(21)27(35)29(32(22,23)9)39-20(5)33/h14,17,19,22,24-25,27-29,34-35H,3,10-13,15-16H2,1-2,4-9H3,(H,36,37,38)/t19-,22-,24-,25+,27-,28+,29+,31+,32-/m1/s1

InChI Key

BGABDSBXSCYPTK-PGHPLGCHSA-N

SMILES

CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC=C2[C@@]1([C@H]([C@@H](C3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)OS(=O)(=O)O)O)C)O)OC(=O)C)C

Synonyms

4,4,24-trimethylcholestatrien-2,3,11,12-tetrol-12-acetate, 3-sulfate
A 108835
A-108835

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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